molecular formula C26H36N2O5 B4002748 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4002748
M. Wt: 456.6 g/mol
InChI Key: ZEONGAROTNOSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is a useful research compound. Its molecular formula is C26H36N2O5 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-4-[3-(2-isopropyl-5-methylphenoxy)propyl]piperazine oxalate is 456.26242225 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Oxidative Metabolism

A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant closely related to the chemical structure of interest, identifying the enzymes involved in its oxidative metabolism. The research found that Lu AA21004 undergoes oxidation to several metabolites, mediated by cytochrome P450 enzymes, with implications for understanding its metabolic pathways and potential interactions in the body Hvenegaard et al., 2012.

Synthesis and Antimicrobial Activities

Bektaş et al. (2010) focused on the synthesis of novel 1,2,4-triazole derivatives, incorporating piperazine components to screen for antimicrobial activities. This study showcases the versatility of piperazine derivatives in generating compounds with potential therapeutic applications against microbial infections Bektaş et al., 2010.

Pharmacological Evaluation

Kumar et al. (2017) synthesized and evaluated the antidepressant and antianxiety activities of a novel series of compounds containing the 1-benzyl-4-methyl piperazine structure. This research highlights the potential of such derivatives in the development of new treatments for depression and anxiety Kumar et al., 2017.

Anti-Cancer Activity

Lv et al. (2019) designed and synthesized a heterocyclic compound containing a 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl) structure, evaluating its in vitro anticancer activities against human bone cancer cell lines. This study provides insight into the potential use of piperazine derivatives in cancer therapy Lv et al., 2019.

Synthesis and Biological Activities

Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids connected via a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. This research underscores the therapeutic potential of piperazine derivatives in addressing bacterial infections and biofilm-related issues Mekky & Sanad, 2020.

Properties

IUPAC Name

1-benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O.C2H2O4/c1-20(2)23-11-10-21(3)18-24(23)27-17-7-12-25-13-15-26(16-14-25)19-22-8-5-4-6-9-22;3-1(4)2(5)6/h4-6,8-11,18,20H,7,12-17,19H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEONGAROTNOSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
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1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
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1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

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